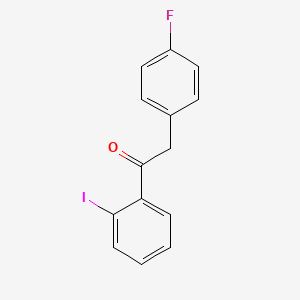

2-(4-Fluorophenyl)-2'-iodoacetophenone

Description

Structural Context within Halogenated Acetophenones

Halogenated acetophenones are a class of organic compounds that feature an acetophenone (B1666503) skeleton bearing one or more halogen atoms. These compounds are versatile building blocks in organic synthesis. researchgate.net The position and nature of the halogen substituent significantly influence the reactivity of both the aromatic ring and the carbonyl group.

For instance, α-halogenated ketones are important precursors for the synthesis of various heterocyclic compounds, some of which exhibit notable biological activity. researchgate.net The halogenation of the aromatic ring, on the other hand, can direct further electrophilic or nucleophilic substitution reactions. nih.gov

In the case of 2-(4-Fluorophenyl)-2'-iodoacetophenone, the molecule incorporates halogenation at both the α-carbon (via the fluorophenyl group) and the aromatic ring of the acetophenone moiety. This dual halogenation pattern distinguishes it from simpler halogenated acetophenones and suggests a complex interplay of electronic and steric effects that govern its chemical behavior.

Significance of Fluorine and Iodine Substitution in Aromatic Ketone Frameworks

Fluorine Substitution: The introduction of a fluorine atom, particularly on a phenyl ring, is a common strategy in medicinal chemistry. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced metabolic stability and improved binding affinity to biological targets. Furthermore, the small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance.

Iodine Substitution: The iodine atom, being the largest and least electronegative of the stable halogens, introduces a different set of properties. Its large size can create steric bulk, which can be used to control the conformation of a molecule or to probe the steric requirements of a biological receptor. A key feature of iodine in this context is its ability to act as a halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic species, is increasingly recognized as a significant force in molecular recognition and crystal engineering. The carbon-iodine bond is also relatively weak, making iodine a good leaving group in various coupling reactions, thereby enhancing the synthetic utility of the molecule.

The combined presence of both a fluorine and an iodine atom in this compound results in a molecule with a rich and complex chemical profile, offering potential for diverse applications in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAFMGVCUWKAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642350 | |

| Record name | 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-83-3 | |

| Record name | Ethanone, 2-(4-fluorophenyl)-1-(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 4 Fluorophenyl 2 Iodoacetophenone

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom on the acetophenone (B1666503) core is a good leaving group, making this position susceptible to nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds.

Mechanisms and Scope of Nucleophilic Displacement

Nucleophilic substitution at an aromatic carbon, such as the one bearing the iodine in 2-(4-Fluorophenyl)-2'-iodoacetophenone, can proceed through several mechanisms. The most common for aryl halides is the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the intermediate Meisenheimer complex. In the case of this compound, the acetyl group (-COCH3) is an electron-withdrawing group ortho to the iodine, which should activate the substrate towards SNAr.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ortho and para positions, including the oxygen atom of the acetyl group. Subsequent departure of the iodide ion restores the aromaticity of the ring, yielding the substituted product.

The scope of nucleophiles for this type of reaction is broad and includes:

Oxygen nucleophiles: Alcohols, phenols, and their corresponding alkoxides and phenoxides can be used to form ethers.

Nitrogen nucleophiles: Ammonia, primary and secondary amines can be employed to synthesize anilines and their derivatives.

Sulfur nucleophiles: Thiols and thiolates are effective for the preparation of thioethers.

Carbon nucleophiles: Cyanide ions can be used to introduce a nitrile group.

Formation of Substituted Acetophenone Derivatives

The nucleophilic displacement of the iodine atom in this compound would lead to a variety of substituted acetophenone derivatives. The specific product formed depends on the nucleophile used. Below is a table summarizing some expected reactions and the resulting products.

| Nucleophile | Reagent Example | Product |

| Methoxide | Sodium methoxide (NaOCH3) | 2-(4-Fluorophenyl)-2'-methoxyacetophenone |

| Amine | Diethylamine (HN(Et)2) | 2-(Diethylamino)-2'-(4-fluorophenyl)acetophenone |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(4-Fluorophenyl)-2'-(phenylthio)acetophenone |

| Cyanide | Sodium cyanide (NaCN) | 2-Acetyl-2'-(4-fluorophenyl)benzonitrile |

Carbonyl Group Transformations

The ketone functionality in this compound is another reactive site that can undergo various transformations, primarily reduction and oxidation.

Reductive Methodologies of the Ketone Functionality

The carbonyl group of the ketone can be reduced to a secondary alcohol. This is a common and well-understood transformation in organic chemistry. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common reductive methodologies include:

Hydride reagents: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are powerful and commonly used reducing agents. NaBH4 is generally preferred for its milder nature and compatibility with a wider range of functional groups.

Catalytic hydrogenation: The ketone can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

The reduction of the ketone in this compound would yield the corresponding secondary alcohol, 1-(2'-iodo-4'-(4-fluorophenyl)phenyl)ethanol.

| Reducing Agent | Solvent | Expected Product |

| Sodium borohydride (NaBH4) | Methanol/Ethanol | 1-(2'-iodo-4'-(4-fluorophenyl)phenyl)ethanol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether/THF | 1-(2'-iodo-4'-(4-fluorophenyl)phenyl)ethanol |

| H2, Pd/C | Ethanol | 1-(2'-iodo-4'-(4-fluorophenyl)phenyl)ethanol |

Oxidative Transformations of the Ketone Moiety

While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, certain oxidative reactions can be performed. For instance, the Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent groups determines the regioselectivity of the reaction. Generally, aryl groups have a higher migratory aptitude than alkyl groups. Therefore, the Baeyer-Villiger oxidation would likely result in the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

| Oxidizing Agent | Reaction Type | Expected Product |

| m-CPBA | Baeyer-Villiger Oxidation | 2-(4-Fluorophenyl)-2'-iodophenyl acetate |

Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The most common and versatile cross-coupling reactions for aryl halides include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl or vinyl group at the 2'-position.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp2 carbons of the alkene.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This is a highly efficient method for the synthesis of aryl alkynes.

Below is a table summarizing potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Acetyl-3-(4-fluorophenyl)biphenyl |

| Heck Coupling | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 2-Acetyl-2'-(4-fluorophenyl)stilbene |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-Acetyl-2'-(4-fluorophenyl)diphenylacetylene |

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of a carbonyl group in this compound confers acidity to the protons on the alpha-carbon (the -CH₂- group). This allows for the formation of an enolate, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Enolates are generated by treating the ketone with a suitable base. masterorganicchemistry.com The choice of base determines whether the enolate is formed reversibly or irreversibly. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can quantitatively deprotonate the alpha-carbon to form the lithium enolate. masterorganicchemistry.com Weaker bases, such as alkoxides, will establish an equilibrium between the ketone, the base, the enolate, and the conjugate acid of the base.

Once formed, the enolate of this compound can react with various electrophiles at the alpha-carbon. nih.gov For instance, reaction with an alkyl halide would lead to the corresponding alpha-alkylated ketone.

A study on the lithium enolate of the closely related 4-fluoroacetophenone revealed that its solution chemistry is complex, involving the formation of dimers and tetramers. rsc.org The aggregation state of the enolate can influence its reactivity. rsc.org It is reasonable to assume that the enolate of this compound would exhibit similar behavior.

The enolate of this compound can act as a nucleophile in Aldol-type reactions, attacking the carbonyl carbon of an aldehyde or another ketone. magritek.com This reaction forms a β-hydroxy ketone, which can subsequently undergo dehydration (condensation) to yield an α,β-unsaturated ketone. masterorganicchemistry.com

In a "crossed" or "mixed" Aldol (B89426) reaction, the enolate of this compound would be reacted with a different carbonyl compound, preferably one that cannot form an enolate itself (e.g., benzaldehyde) to minimize self-condensation products. coleparmer.com

The general mechanism for a base-catalyzed Aldol addition is as follows:

Enolate Formation: A base removes a proton from the alpha-carbon of this compound.

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated by a proton source (e.g., the conjugate acid of the base or upon workup) to give the β-hydroxy ketone.

If the reaction is heated, especially under basic conditions, elimination of water can occur to form the conjugated enone. masterorganicchemistry.com

Comparative Reactivity and Electronic Effects of Halogens

The presence of both fluorine and iodine atoms on the two phenyl rings of this compound has a significant impact on its reactivity.

Both fluorine and iodine are halogens and thus exhibit an electron-withdrawing inductive effect (-I effect). However, they differ in their electronegativity and ability to participate in resonance (mesomeric effect, +M effect).

Fluorine: Due to its high electronegativity, fluorine exerts a strong -I effect, which deactivates the phenyl ring towards electrophilic substitution and increases the acidity of the alpha-protons of the acetophenone moiety. The +M effect of fluorine is generally weaker than its -I effect. The electron-withdrawing nature of the 4-fluorophenyl group will make the carbonyl carbon more electrophilic compared to an unsubstituted acetophenone.

Iodine: Iodine is less electronegative than fluorine, so its -I effect is weaker. The ortho-iodo substituent on the other phenyl ring will also exert an electron-withdrawing inductive effect, further increasing the electrophilicity of the carbonyl carbon. Additionally, the bulky iodine atom at the ortho position can introduce steric hindrance, which may influence the approach of nucleophiles to the carbonyl group and affect the conformation of the molecule.

The combined electron-withdrawing effects of both the 4-fluorophenyl and 2'-iodophenyl groups are expected to make the carbonyl carbon of this compound more susceptible to nucleophilic attack compared to acetophenone itself. The increased acidity of the alpha-protons due to these inductive effects would also facilitate enolate formation.

Table 2: Comparison of Electronic Effects of Fluorine and Iodine

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Mesomeric Effect (+M) |

| Fluorine | 3.98 | Strong | Weak |

| Iodine | 2.66 | Moderate | Weak |

This table provides a general comparison of the electronic properties of fluorine and iodine.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical reactivity and mechanistic studies of This compound , with a particular focus on the role of halogen electronegativity and orbital overlap, is not available in the public domain.

The performed searches yielded information on structurally related compounds, such as 2'-iodoacetophenone (B1295891) and other isomers of fluorophenyl-iodoacetophenone. However, direct experimental or theoretical studies concerning the reactivity, reaction mechanisms, and the specific influence of the fluorine and iodine substituents on the chemical behavior of this compound could not be located.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the specified topic as per the provided outline and instructions. Any attempt to extrapolate data from related compounds would be speculative and would not meet the required standard of scientific rigor for this subject.

Therefore, the requested article on the "," specifically section "3.5.2. Role of Halogen Electronegativity and Orbital Overlap," cannot be produced at this time due to the absence of relevant research findings.

Derivatives and Functional Analogues of 2 4 Fluorophenyl 2 Iodoacetophenone

Design and Synthesis of Novel Derivatives

The design of novel derivatives from 2-(4-fluorophenyl)-2'-iodoacetophenone can be approached by targeting its key functional groups. The presence of the iodine atom offers a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Similarly, the ketone moiety and its adjacent α-protons are amenable to a range of classical carbonyl and enolate chemistries.

Research into related halogenated acetophenones demonstrates several common derivatization strategies:

α-Halogenation: The protons on the carbon alpha to the carbonyl group can be substituted with other halogens (Cl, Br) under acidic conditions. This reaction typically proceeds through an enol intermediate. libretexts.org The introduction of a second halogen at the α-position creates an α,α-dihalocarbonyl building block, a valuable synthon in organic synthesis.

Cross-Coupling Reactions: The C-I bond is particularly susceptible to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, linking the acetophenone (B1666503) core to various aryl, alkynyl, or vinyl groups.

Carbonyl Group Transformations: The ketone can be reduced to a secondary alcohol, converted into an imine or hydrazone, or serve as an electrophile for nucleophilic additions (e.g., Grignard or organolithium reagents). For instance, reactions with hydrazine (B178648) hydrate (B1144303) followed by condensation with aldehydes can produce bis-Schiff base derivatives. nih.gov

These fundamental transformations allow for systematic structural modifications to explore structure-activity relationships in medicinal chemistry or to generate precursors for more complex molecular architectures.

Structural Diversification via Arylation and Annulation Reactions

Arylation and annulation (ring-forming) reactions are powerful tools for significantly increasing the molecular complexity of the this compound core. These strategies are particularly effective for constructing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

The 2'-iodoacetophenone (B1295891) structure is a well-suited precursor for the synthesis of benzofuran (B130515) derivatives through intramolecular cyclization. Benzofurans are important heterocyclic motifs found in many biologically active compounds. sioc-journal.cnchim.it A common and effective strategy involves a tandem Sonogashira coupling and cyclization sequence.

In this approach, the 2'-iodoacetophenone would first undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2'-alkynylacetophenone intermediate can then undergo an intramolecular cyclization. The nucleophilic attack of the enolate, formed from the acetophenone moiety under basic conditions, onto the alkyne leads to the formation of the furan (B31954) ring. This process, often proceeding in a 5-exo-dig manner, yields a 2,3-disubstituted benzofuran. organic-chemistry.org The iodine atom from the starting material can be strategically retained or replaced depending on the desired final product, making iodocyclization a key tactic. medcraveonline.com

Table 1: Representative Iodocyclization Reactions for Benzofuran Synthesis

| Precursor Type | Reagents & Conditions | Product Type |

| 2-Alkynylphenol | I(coll)₂PF₆, CH₂Cl₂ | 3-Iodobenzofuran |

| 2-Alkynylphenol | NIS, Ph₃P | 3-Iodobenzofuran |

| 2-(Iodoethynyl)-aryl ester | Gold(I) catalyst | 3-Iodobenzofuran with ketone |

This table presents generalized reactions from the literature for analogous compounds.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that form the central core of many biologically important compounds. nih.gov They are most commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. taylorandfrancis.comwikipedia.org

In this context, this compound can serve as the ketone component. The reaction is initiated by a strong base (typically NaOH or KOH) deprotonating the α-carbon of the acetophenone to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated chalcone (B49325) structure. rjptonline.orgacgpubs.org

The reaction is versatile, and a wide variety of aromatic and heteroaromatic aldehydes can be used to generate a library of chalcone analogues, each with the core structure derived from the parent iodoacetophenone. rjptonline.orgresearchgate.net

Table 2: Potential Chalcone Analogues from this compound

| Aromatic Aldehyde (Ar-CHO) | Resulting Chalcone Analogue Structure |

| Benzaldehyde | 1-(2'-Iodophenyl)-3-phenyl-prop-2-en-1-one substituted with a 4-fluorophenyl group at the α-position |

| 4-Methoxybenzaldehyde | 1-(2'-Iodophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one substituted with a 4-fluorophenyl group at the α-position |

| 4-Chlorobenzaldehyde | 1-(2'-Iodophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one substituted with a 4-fluorophenyl group at the α-position |

| Thiophene-2-carbaldehyde | 1-(2'-Iodophenyl)-3-(thiophen-2-yl)-prop-2-en-1-one substituted with a 4-fluorophenyl group at the α-position |

This table describes hypothetical products based on the established Claisen-Schmidt condensation mechanism.

Halogenated Acetophenone Building Blocks in Complex Molecule Synthesis

Halogenated acetophenones are valuable synthetic building blocks, or synthons, in organic chemistry. wikipedia.orgnih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. wikipedia.org The utility of compounds like this compound lies in the orthogonal reactivity of their functional groups, which allows for stepwise and controlled construction of complex molecules.

The key features that make halogenated acetophenones powerful synthons include:

The Ketone Moiety: Acts as an electrophilic site and allows for enolate formation, enabling aldol-type reactions, α-functionalization, and the construction of heterocyclic rings like pyrazoles and thiazines. researchgate.netnih.gov

Aryl Halides: The carbon-halogen bond (particularly C-I) is a handle for introducing molecular diversity through a vast portfolio of cross-coupling reactions. sigmaaldrich.com This allows the acetophenone core to be connected to other complex fragments.

α-Haloketones: If the molecule is further halogenated at the α-position, it becomes a potent building block for N-, S-, and O-heterocycles, which are scaffolds for many pharmacologically active compounds. researchgate.net

The combination of these reactive sites in a single molecule allows for the design of complex synthetic routes where each part of the building block can be addressed selectively to build intricate molecular frameworks.

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govjksus.org For 2-(4-Fluorophenyl)-2'-iodoacetophenone, DFT calculations provide a foundational understanding of its chemical behavior.

DFT calculations are employed to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

In this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is centered on the carbonyl group and the carbon-iodine bond. This distribution suggests that the carbonyl carbon is a primary site for nucleophilic attack, and the molecule can act as an electrophile. The calculated electrostatic potential map further identifies electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the carbonyl oxygen as a site of negative potential and the protons on the aromatic rings as sites of positive potential.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Description | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

Note: Values are representative and depend on the specific DFT functional and basis set used.

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. A significant reaction pathway for this class of compounds is intramolecular cyclization, often catalyzed by transition metals like palladium. DFT can be used to model the transition states and intermediates of such reactions, for example, the formation of a fluorenone derivative through intramolecular C-H functionalization. By calculating the activation energies for each step, researchers can predict the most favorable reaction pathway and understand the role of catalysts and substituents in influencing the reaction rate and outcome.

Spectroscopic Investigations for Conformational and Structural Elucidation

While computational methods provide theoretical models, spectroscopic techniques offer experimental validation and detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure in solution. For a flexible molecule like this compound, which can adopt various conformations due to rotation around its single bonds, advanced 2D NMR techniques are particularly insightful.

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is used to detect protons that are close in space, even if they are separated by many bonds. libretexts.orgstanford.edu In this compound, NOESY can reveal through-space correlations between the protons on the 4-fluorophenyl ring and those on the 2'-iodoacetophenone (B1295891) ring. The presence and intensity of these cross-peaks in the NOESY spectrum provide direct evidence of the molecule's preferred conformation in solution, indicating the spatial proximity of the two aromatic rings. stanford.edursc.org This information is crucial for understanding how the molecule folds and interacts with its environment.

X-ray crystallography provides the definitive atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By diffracting X-rays off a single crystal, a three-dimensional electron density map is produced, from which the precise positions of all atoms can be determined. wikipedia.org

Table 2: Key Structural Parameters from a Hypothetical X-ray Crystal Structure

| Parameter | Description | Representative Value |

|---|---|---|

| C-I Bond Length | The distance between the carbon of the phenyl ring and the iodine atom. | ~2.10 Å |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

| Phenyl-CO-CH2-Phenyl Torsion Angle | The dihedral angle defining the twist between the two aryl groups. | Varies depending on crystal packing forces. |

Potential Applications in Mechanistic Biological Research and Chemical Sciences

Exploration of Biological Interaction Mechanisms

The structural features of 2-(4-Fluorophenyl)-2'-iodoacetophenone make it a compelling candidate for investigating the intricacies of biological systems at the molecular level. The presence of a reactive iodine atom on one of the phenyl rings, coupled with the known biological relevance of the 4-fluorophenyl group, suggests that this compound could serve as a valuable molecular probe.

Interactions with Enzymes and Receptors

The 2'-iodoacetophenone (B1295891) core of the molecule is particularly noteworthy for its potential to engage in covalent interactions with biological macromolecules. The carbon-iodine bond can be susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active or allosteric sites of enzymes and receptors. This reactivity allows the compound to be used as a covalent inhibitor or an activity-based probe to identify and characterize novel drug targets. By forming a stable covalent bond, the molecule can irreversibly inactivate its target, facilitating studies on the protein's function and role in disease pathways.

A summary of the biological activities of related acetophenone (B1666503) derivatives is presented in the table below, illustrating the diverse pharmacological potential of this class of compounds.

| Acetophenone Derivative | Biological Activity | Potential Application |

| 2-Hydroxy-4-iodo-acetophenone | Anti-inflammatory | Development of analgesic and anti-inflammatory drugs |

| Bromoacetophenone derivatives | Antifungal, Antibacterial, α-glucosidase inhibition | Development of agricultural fungicides and bactericides, and antidiabetic agents |

| 2,4-dihydroxy-5-methylacetophenone | Template for antifungal agents | Lead compound for novel agricultural fungicides |

This table presents data on compounds structurally related to this compound to illustrate the potential biological activities of the acetophenone scaffold.

Influence on Biochemical Pathways (Mechanistic Studies)

In mechanistic studies, this compound could be employed to dissect complex biochemical pathways. By selectively inhibiting a particular enzyme, researchers can observe the downstream effects on the pathway, helping to elucidate the enzyme's role and identify potential points for therapeutic intervention. The dual functionality of the molecule—a reactive "warhead" in the iodoacetophenone part and a recognition element in the 4-fluorophenyl part—could be harnessed to design highly specific probes for particular enzyme families.

Moreover, the introduction of a fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying drug-protein interactions. By monitoring the changes in the ¹⁹F NMR signal of the compound upon binding to its biological target, valuable information about the binding event, conformational changes, and the local environment of the binding site can be obtained. This makes this compound a potentially valuable tool for biophysical studies aimed at understanding the molecular basis of drug action.

Role as Intermediates in Advanced Synthetic Pathways

Beyond its potential in biological research, this compound is a promising intermediate for the synthesis of more complex and valuable molecules. The presence of the iodine atom on one of the aromatic rings opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Precursors for Fluoroalkylated Compounds

While not a direct precursor for fluoroalkylation in its current form, this compound can be readily transformed into derivatives that are. The iodo- group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.comlibretexts.orgorganic-chemistry.orgyoutube.comresearchgate.net This allows for the introduction of a wide variety of substituents at the 2'-position, including those that can be subsequently converted into fluoroalkyl groups. For instance, coupling with a suitable boronic acid or alkyne could introduce a functional handle that can then be subjected to fluorination or fluoroalkylation reactions. This two-step approach would provide access to a diverse library of fluoroalkylated compounds with potential applications in medicinal chemistry and materials science.

The table below provides examples of cross-coupling reactions involving iodoacetophenone derivatives, showcasing the synthetic utility of this class of compounds.

| Reactants | Coupling Reaction | Catalyst/Conditions | Product |

| 4-Iodoacetophenone, Phenylboronic acid | Suzuki | Herrmann–Beller palladacycle, MeONa, Ethanol | 4-Acetylbiphenyl |

| p-Iodoacetophenone, 1,4-bis-ethynyl benzene (B151609) | Sonogashira | Pd catalyst, Cu(I) cocatalyst, amine base | Di-acetylphenyl substituted diacetylene |

| 2-Iodophenyl ketones, Alkynes | Cobalt-catalyzed carbocyclization | Cobalt catalyst | Indenols |

This table illustrates the versatility of iodoacetophenone derivatives as substrates in various cross-coupling reactions, highlighting their potential as synthetic intermediates.

Reagents in Organocatalysis Development

The acetophenone scaffold has been explored in the development of novel organocatalysts for asymmetric synthesis. greyhoundchrom.comacs.orgmdpi.comacs.orgrsc.org While this compound itself is not a catalyst, it can serve as a starting material for the synthesis of chiral organocatalysts. The ketone functionality can be modified to introduce chiral auxiliaries or catalytic moieties. For example, reduction of the ketone to a secondary alcohol, followed by derivatization, could lead to the formation of chiral ligands for metal-catalyzed reactions or chiral Brønsted acids.

Furthermore, the 2'-iodo-substituent can be replaced with a group that can participate in catalysis, such as a phosphine (B1218219) or an amine, through appropriate synthetic transformations. The presence of the 4-fluorophenyl group could also influence the steric and electronic properties of the resulting catalyst, potentially leading to improved enantioselectivity in asymmetric reactions. The modular nature of this compound, allowing for modifications at both the ketone and the iodinated ring, makes it an attractive building block for the combinatorial synthesis of new classes of organocatalysts.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The efficient synthesis of 2-(4-fluorophenyl)-2'-iodoacetophenone is a foundational aspect for enabling its broader study and application. Future research is anticipated to move beyond traditional methods towards more innovative and sustainable synthetic strategies.

One promising avenue lies in the advancement of cross-coupling reactions. Palladium- or copper-catalyzed methodologies, such as Suzuki, Stille, or Sonogashira couplings, could be adapted to construct the core structure. For instance, a convergent synthesis could involve the coupling of a (4-fluorophenyl)acetyl derivative with a suitably functionalized 2-iodoaniline (B362364) precursor, followed by diazotization and iodination. Research in this area would likely focus on developing catalyst systems that offer high yields, functional group tolerance, and mild reaction conditions.

Another area ripe for exploration is C-H activation. Direct arylation of 2'-iodoacetophenone (B1295891) with 4-fluorobenzene or a related fluorinated precursor could offer a more atom-economical route. This approach would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Future investigations would need to address challenges related to regioselectivity and catalyst efficiency.

Furthermore, flow chemistry and photochemical methods present opportunities for novel synthetic protocols. Continuous-flow reactors could enable precise control over reaction parameters, potentially improving yields and safety for multi-step sequences. Photocatalysis, on the other hand, could unlock new reaction pathways for the formation of the carbon-carbon bond between the two aromatic rings under mild conditions.

| Proposed Synthetic Strategy | Key Research Focus | Potential Advantages |

| Advanced Cross-Coupling | Development of novel palladium or copper catalyst systems | High yields, functional group tolerance |

| C-H Activation/Arylation | Catalyst design for regioselective C-H functionalization | Atom economy, reduced synthetic steps |

| Flow Chemistry Synthesis | Optimization of reaction conditions in continuous-flow systems | Enhanced safety, scalability, and control |

| Photocatalytic Methods | Exploration of visible-light-mediated bond formation | Mild reaction conditions, novel reactivity |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. The presence of two distinct halogen atoms at specific positions invites detailed mechanistic inquiry.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of reactions involving this compound. Such studies can elucidate transition state geometries, activation energies, and the influence of the fluoro and iodo substituents on reaction pathways. For example, DFT calculations could clarify the preferred conformers of the molecule and how they influence reactivity at the carbonyl group or the carbon-iodine bond.

Kinetic studies will also play a vital role. By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, researchers can determine reaction orders and activation parameters. These experimental data, when coupled with computational models, can provide a comprehensive picture of the reaction mechanism. For instance, kinetic analysis of palladium-catalyzed reactions could distinguish between different catalytic cycles.

Spectroscopic techniques will be essential for identifying and characterizing reaction intermediates. In situ monitoring using techniques like NMR, IR, and mass spectrometry can provide real-time information on the species present in a reaction mixture. Advanced NMR techniques could also probe through-space interactions between the fluorine atom and other parts of the molecule, offering insights into its conformational preferences in solution. nih.govacs.org

| Investigation Technique | Objective | Expected Insights |

| Density Functional Theory (DFT) | To model reaction pathways and transition states | Understanding of substituent effects and reaction energetics |

| Kinetic Analysis | To determine reaction rates and orders | Elucidation of the rate-determining step and catalytic cycles |

| In Situ Spectroscopy (NMR, IR) | To detect and characterize reaction intermediates | Direct evidence for proposed mechanistic pathways |

Exploration of New Reactivity Profiles

The unique electronic and steric properties of this compound suggest that it could exhibit novel reactivity. The interplay between the electron-withdrawing fluorine, the versatile iodine, and the reactive carbonyl group opens up numerous possibilities for chemical transformations.

One area of interest is intramolecular cyclization reactions. The proximity of the 2'-iodo group to the carbonyl function could facilitate the synthesis of novel heterocyclic scaffolds. For example, under reductive or radical conditions, cyclization could lead to the formation of indenone or other polycyclic aromatic systems. The 4-fluorophenyl group would be incorporated into these new structures, potentially imparting valuable electronic or biological properties.

The carbon-iodine bond is a key site for further functionalization. This bond can participate in a wide range of transformations, including additional cross-coupling reactions, metal-halogen exchange, and conversion to an organometallic reagent. Exploring these reactions could lead to a diverse library of derivatives of this compound with tailored properties.

Furthermore, the carbonyl group itself offers a platform for a variety of reactions. Its reactivity can be tuned by the electronic effects of the fluorinated and iodinated rings. Future research could explore asymmetric reductions, additions of various nucleophiles, and condensations to build more complex molecular architectures. The influence of the ortho-iodo substituent on the stereochemical outcome of such reactions would be a particularly interesting aspect to investigate.

| Reaction Class | Potential Transformation | Resulting Structures |

| Intramolecular Cyclization | Reductive or radical-mediated ring closure | Fused heterocyclic systems (e.g., indenones) |

| C-I Bond Functionalization | Cross-coupling, metal-halogen exchange | Diversified derivatives with new substituents |

| Carbonyl Group Chemistry | Asymmetric reduction, nucleophilic addition | Chiral alcohols, complex adducts |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-2'-iodoacetophenone, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-fluorobenzene with 2-iodoacetyl chloride, using Lewis acids like AlCl₃ (80–100°C, anhydrous conditions). Alternatively, nucleophilic aromatic substitution (SNAr) on 2'-iodoacetophenone derivatives with fluorophenyl groups may be feasible under Pd catalysis . Key factors affecting yield include solvent choice (e.g., dichloromethane vs. toluene), stoichiometry of iodinating agents, and reaction time. Purification via column chromatography (hexane/ethyl acetate) typically yields >85% purity. Monitor for dehalogenation byproducts (e.g., loss of iodine) using GC-MS or HPLC .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and iodo-substituted rings) and the acetyl group (δ 2.6 ppm for CH₃). ¹³C signals for C=O (~205 ppm) and C-I (~95 ppm) confirm connectivity .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 500–600 cm⁻¹ (C-I) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 330.0 (C₁₄H₁₀FIO⁺). Use HRMS for isotopic confirmation of iodine .

Q. What safety protocols are critical when handling this compound?

- Answer : Use fume hoods, nitrile gloves, and eye protection. The compound is light-sensitive; store in amber vials under inert gas. Avoid aqueous environments to prevent HI release. Dispose of waste via halogen-specific protocols. Acute toxicity data (LD₅₀) for similar iodoacetophenones range from 200–500 mg/kg (oral, rats) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the C-I bond dissociation energy (~50 kcal/mol), indicating suitability for Suzuki-Miyaura couplings. Molecular docking (AutoDock Vina) predicts steric hindrance from the fluorophenyl group may reduce Pd coordination efficiency. Optimize using bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF, 100°C) .

Q. What strategies mitigate iodine loss during functionalization of this compound?

- Answer :

- Protecting Groups : Temporarily silylate the acetyl group (e.g., TMSCl) to reduce electron-withdrawing effects that weaken C-I bonds.

- Low-Temperature Reactions : Perform couplings at ≤60°C to prevent radical-mediated dehalogenation.

- Additives : Use iodide scavengers (e.g., Ag₂O) or radical inhibitors (BHT) .

Q. How does the fluorophenyl moiety influence the compound’s electronic properties in photophysical studies?

- Answer : The electron-withdrawing fluorine enhances conjugation with the acetyl group, red-shifting UV-Vis absorption (λₘₐₐ ~280 nm vs. ~265 nm for non-fluorinated analogs). Time-Dependent DFT (TD-DFT) simulations correlate this with increased HOMO-LUMO gap stabilization (~4.2 eV). Fluorescence quenching by iodine is observed (Φ < 0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.